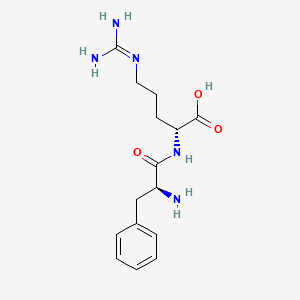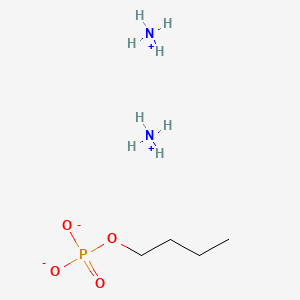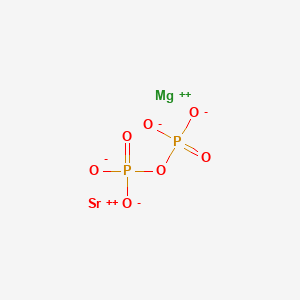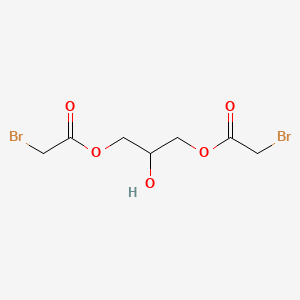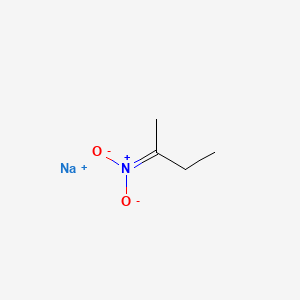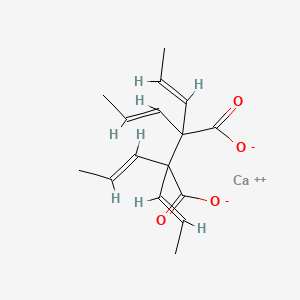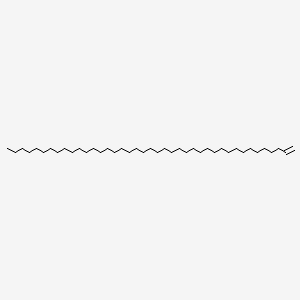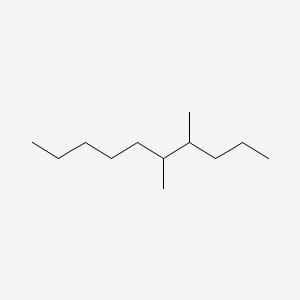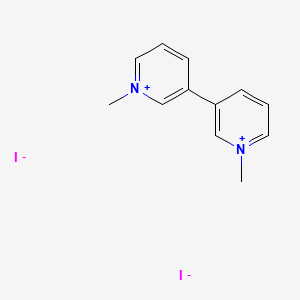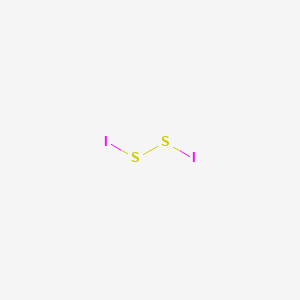
Disulphur diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulphur diiodide is an unstable inorganic chemical compound with the chemical formula S₂I₂. It appears as a reddish-brown solid and decomposes above -30°C to elemental sulfur and iodine . This compound is known for its instability and unique properties, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulphur diiodide can be synthesized through several methods, primarily involving the reaction of sulfur and iodine. The first attempts to produce sulfur iodide were made in the early 19th century, but it was not until later that successful methods were developed .
One notable method involves the reaction of disulfur dichloride with hydroiodic acid: [ \text{S}_2\text{Cl}_2 + 2 \text{HI} \rightarrow \text{S}_2\text{I}_2 + 2 \text{HCl} ]
Another method includes the reaction of disulfur dichloride with potassium iodide in carbon tetrachloride: [ \text{S}_2\text{Cl}_2 + 2 \text{KI} \rightarrow 2 \text{S} + \text{I}_2 + 2 \text{KCl} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its instability and limited practical applications. Most synthesis occurs in controlled laboratory settings.
Chemical Reactions Analysis
Types of Reactions: Disulphur diiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfur and iodine.
Reduction: It can be reduced back to its elemental forms under certain conditions.
Substitution: It can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrogen or metals.
Substitution: Halides such as chlorine or bromine.
Major Products:
Oxidation: Elemental sulfur and iodine.
Reduction: Elemental sulfur and iodine.
Substitution: Various sulfur halides depending on the halide used.
Scientific Research Applications
Disulphur diiodide has several applications in scientific research:
Chemistry: It is used in studies involving sulfur-iodine interactions and the synthesis of other sulfur compounds.
Biology: Its role in biological systems is limited due to its instability.
Medicine: There are no significant medical applications due to its reactive nature.
Industry: Its industrial applications are minimal, primarily limited to research and development.
Mechanism of Action
The mechanism of action of disulphur diiodide involves its ability to undergo various chemical reactions due to the presence of sulfur and iodine atoms. The sulfur-iodine interaction plays a crucial role in its reactivity, allowing it to participate in metathesis and substitution reactions .
Comparison with Similar Compounds
Disulfur dichloride (S₂Cl₂): A yellow liquid that fumes in moist air and is used in the synthesis of other sulfur compounds.
Disulfur dibromide (S₂Br₂): Similar in structure but with bromine atoms instead of iodine.
Disulfur difluoride (S₂F₂): Contains fluorine atoms and is used in various chemical reactions.
Uniqueness: Disulphur diiodide is unique due to its instability and the specific sulfur-iodine interactions that govern its reactivity. Unlike its chlorinated or brominated counterparts, this compound decomposes at relatively low temperatures, making it a challenging compound to study and utilize .
Properties
CAS No. |
53280-15-2 |
|---|---|
Molecular Formula |
I2S2 |
Molecular Weight |
317.94 g/mol |
IUPAC Name |
iodosulfanyl thiohypoiodite |
InChI |
InChI=1S/I2S2/c1-3-4-2 |
InChI Key |
NJLGSHIGTKGJLG-UHFFFAOYSA-N |
Canonical SMILES |
S(SI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


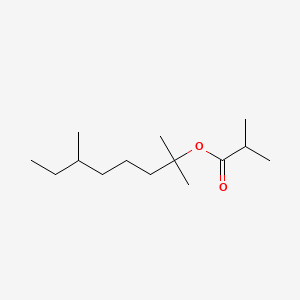
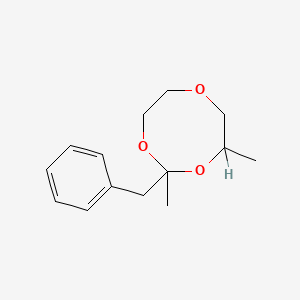

![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
